

# Spectroscopic Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Overview

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## Compound of Interest

Compound Name: *Ethyl 3-methyl-2-phenylbut-2-enoate*

Cat. No.: *B3055201*

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This technical guide addresses the request for  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **Ethyl 3-methyl-2-phenylbut-2-enoate**. Despite a comprehensive search of available scientific literature and databases, specific, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for this compound could not be located.

While spectral data for structurally related compounds are available and can provide general insights into expected chemical shifts, they do not represent the precise spectroscopic fingerprint of **Ethyl 3-methyl-2-phenylbut-2-enoate**. The presence of an additional methyl group at the 3-position significantly influences the electronic environment and, consequently, the NMR spectrum, making direct extrapolation from similar molecules unreliable for a technical guide of this nature.

This document will, therefore, present the molecular structure of **Ethyl 3-methyl-2-phenylbut-2-enoate** and provide a general experimental protocol for acquiring NMR data, which can be applied once the compound is synthesized or obtained.

## Molecular Structure

The structure of **Ethyl 3-methyl-2-phenylbut-2-enoate** is presented below. The molecule exists as two geometric isomers, (E) and (Z), arising from the substitution pattern around the

carbon-carbon double bond. The specific isomerism has a significant impact on the spatial arrangement of the substituents and, therefore, on the resulting NMR spectra.

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